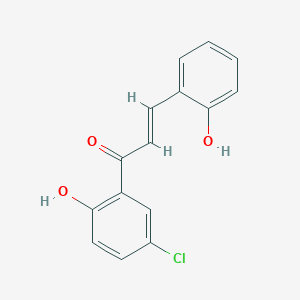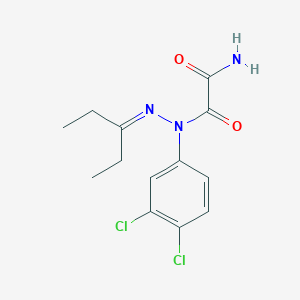
N'-(3,4-dichlorophenyl)-N'-(pentan-3-ylideneamino)oxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(3,4-dichlorophenyl)-N’-(pentan-3-ylideneamino)oxamide is a synthetic organic compound characterized by the presence of dichlorophenyl and pentan-3-ylideneamino groups attached to an oxamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-dichlorophenyl)-N’-(pentan-3-ylideneamino)oxamide typically involves the reaction of 3,4-dichloroaniline with pentan-3-one in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then reacted with oxalyl chloride to yield the final oxamide compound. The reaction conditions often include:
- Solvent: Anhydrous dichloromethane or toluene
- Catalyst: Acid catalysts like hydrochloric acid or sulfuric acid
- Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N’-(3,4-dichlorophenyl)-N’-(pentan-3-ylideneamino)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO)
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted derivatives with various functional groups
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N’-(3,4-dichlorophenyl)-N’-(pentan-3-ylideneamino)oxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Disrupting Cellular Processes: Affecting processes like DNA replication, protein synthesis, or cell division.
類似化合物との比較
Similar Compounds
- N’-(3,4-dichlorophenyl)-N’-(butan-2-ylideneamino)oxamide
- N’-(3,4-dichlorophenyl)-N’-(hexan-4-ylideneamino)oxamide
- N’-(3,4-dichlorophenyl)-N’-(propan-2-ylideneamino)oxamide
Uniqueness
N’-(3,4-dichlorophenyl)-N’-(pentan-3-ylideneamino)oxamide is unique due to its specific structural features, such as the pentan-3-ylideneamino group, which may confer distinct chemical and biological properties compared to similar compounds
特性
分子式 |
C13H15Cl2N3O2 |
|---|---|
分子量 |
316.18 g/mol |
IUPAC名 |
N'-(3,4-dichlorophenyl)-N'-(pentan-3-ylideneamino)oxamide |
InChI |
InChI=1S/C13H15Cl2N3O2/c1-3-8(4-2)17-18(13(20)12(16)19)9-5-6-10(14)11(15)7-9/h5-7H,3-4H2,1-2H3,(H2,16,19) |
InChIキー |
LZHGPZAMVSUZSH-UHFFFAOYSA-N |
正規SMILES |
CCC(=NN(C1=CC(=C(C=C1)Cl)Cl)C(=O)C(=O)N)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Thymidine, 3'-O-[(1,1-dimethylethyl)dimethylsilyl]-4'-(hydroxymethyl)-](/img/structure/B12334582.png)
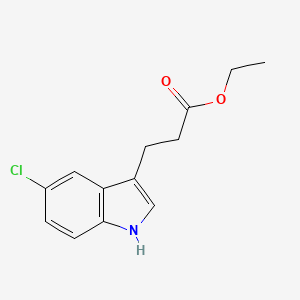
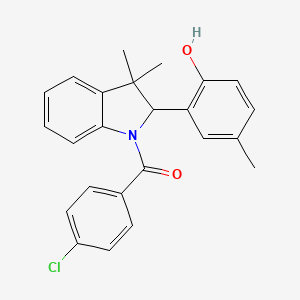
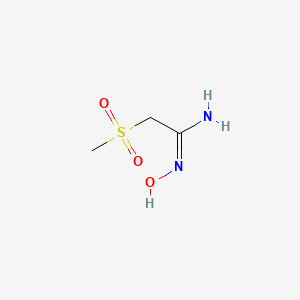
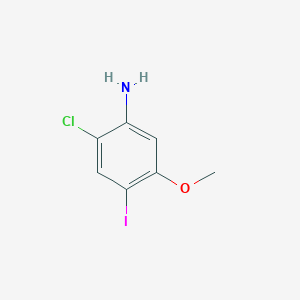
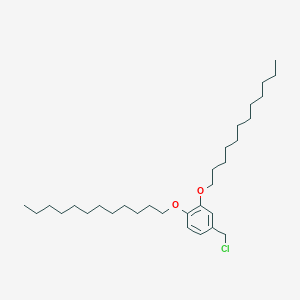
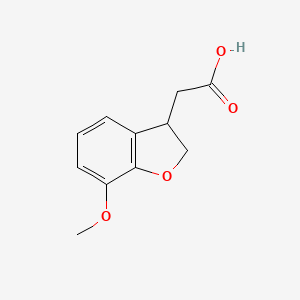

![Methanone, (5-amino-2-butyl-3-benzofuranyl)[4-[2-(dibutylamino)ethoxy]phenyl]-](/img/structure/B12334610.png)
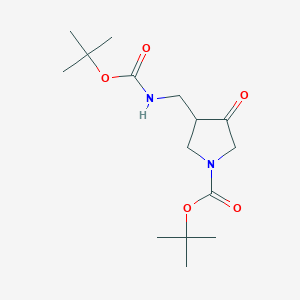
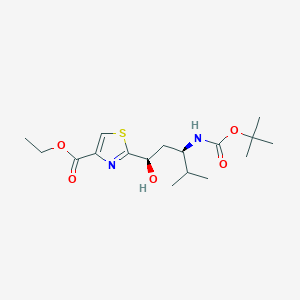
![(3AR,7aR)-4'-(benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1'-piperazin]-2-ium](/img/structure/B12334634.png)
![Tungsten,dichlorobis[(1,2,3,4,5-h)-1-ethyl-2,4-cyclopentadien-1-yl]-](/img/structure/B12334659.png)
